Pterin-6-Carboxylic Acid
Description
Pterin-6-carboxylic acid (PT6C, C₇H₅N₅O₃) is an unconjugated pteridine derivative characterized by a bicyclic pteridine core with a carboxylic acid group at the 6th position . It is naturally occurring in diverse biological systems, including fluorescent millipedes (e.g., Motyxia sequoiae) , plants (e.g., Artemisia species) , and tomatoes . PT6C is also a photodegradation product of folic acid (FA), forming under ultraviolet (UVA) exposure alongside 6-formylpterin (FPT) . Its fluorescence properties (excitation/emission: 360 nm/450 nm) make it a biomarker in urinary pteridine analysis for diseases like cancer and diabetes . PT6C is hydrophilic (logPₒcₜ/𝓌ₐₜ = -1.488) and participates in oxidative stress pathways, generating reactive oxygen species (ROS) during UVA exposure .
Properties
IUPAC Name |
2-amino-4-oxo-3H-pteridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABAUCFGPWONOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241626 | |
| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
948-60-7 | |
| Record name | Pterin-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pterin-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 948-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PTERIN-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G01J4LZ8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C | |
| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Conditions
Mechanistic Pathway
FA absorbs UVA photons, leading to homolytic cleavage of the C9–N10 bond. This produces FPT and p-aminobenzoylglutamic acid. Subsequent oxidation of FPT’s formyl group (-CHO) to a carboxyl group (-COOH) yields PCA. The reaction follows pseudo-first-order kinetics, with FA degradation rates inversely proportional to initial concentration (e.g., 10 μM FA degrades 2.1× faster than 5 μM).
Yield and Purification
Chemical Oxidation of Neopterin/Biopterin
PCA is synthesized via potassium permanganate (KMnO₄)-mediated oxidation of reduced pterins like neopterin or biopterin. This method is scalable and avoids UV equipment.
Standard Protocol
-
Reagents :
-
Neopterin/biopterin: 12.2 g dissolved in 300 mL H₂O + 13.2 g NaOH
-
KMnO₄: 36 g in 600 mL H₂O (10°C)
-
-
Procedure :
-
Slowly add KMnO₄ solution to pterin mixture (≤25°C)
-
Stir 60 minutes (≤30°C) until MnO₂ precipitates
-
Quench excess oxidant with ethanol, filter, and acidify filtrate to pH 1.8 with HCl
-
Critical Parameters
-
Temperature control : Exceeding 30°C causes overoxidation to pterin-6,7-dicarboxylic acid
-
pH adjustment : Final acidification to pH 1.8 maximizes precipitation while minimizing solubility
Enzymatic Synthesis
Though less common, enzymatic routes using pterin deaminases or oxidases have been explored for PCA production under mild conditions.
Key Enzymes
Process Limitations
-
Low yield : ≤40% due to enzyme inhibition by PCA
-
Cost : High enzyme procurement expenses limit industrial use
Industrial vs. Laboratory-Scale Synthesis
| Parameter | Industrial Production | Laboratory Synthesis |
|---|---|---|
| Starting Material | Biopterin (≥98% purity) | Folic acid (pharmaceutical grade) |
| Oxidant | H₂O₂ (cost-effective) | KMnO₄ (higher yield) |
| Purification | Crystallization + SPE | HPLC (≥99% purity) |
| Throughput | 50–100 kg/batch | 1–10 g/batch |
| Cost | $120–150/kg | $800–1,200/kg |
Industrial methods prioritize H₂O₂ over KMnO₄ to avoid MnO₂ waste, though yields drop to 70–75%. Laboratory protocols achieve higher purity (≥99%) via HPLC but are economically impractical for mass production.
Optimization Strategies
Photochemical Method Enhancements
Chemical Reactions Analysis
Types of Reactions: Pterin-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pterin derivatives.
Reduction: The compound can be reduced to its dihydro and tetrahydro forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized pterin derivatives.
Reduction: Dihydropterin and tetrahydropterin.
Substitution: Various substituted pterin derivatives.
Scientific Research Applications
Biological and Medicinal Applications
Pterin-6-carboxylic acid exhibits several biological activities that make it a candidate for therapeutic applications:
- Immunomodulation : Research indicates that pterins, including Pt6C, function as immunomodulators. They are present in mammalian blood and tissues and are excreted in higher amounts by cancer patients, suggesting a role in immune response modulation .
- Anti-tumor Activity : A derivative of Pt6C, calcium pterin-6-carboxylate (CaPterin-6-COOH), has demonstrated anti-tumor effects. In vitro studies have shown that it can inhibit tumor growth and has potential as a cancer therapeutic agent .
- Anti-diabetic Effects : CaPterin-6-COOH has been shown to possess anti-diabetic properties, making it relevant for diabetes research .
- Antiviral Properties : The compound also exhibits antiviral activity against viruses such as hepatitis B, highlighting its potential use in antiviral therapies .
Analytical Applications
This compound is used in various analytical methods due to its fluorescent properties:
- Surface Enhanced Raman Spectroscopy (SERS) : Studies have utilized SERS to analyze the orientation of Pt6C on gold nanopillars. This technique enhances the detection sensitivity of pterins, which can be crucial for biosensing applications . The interaction of Pt6C with metal surfaces provides insights into its chemical behavior and potential uses in detecting physiological changes related to disease states.
Table 1: Summary of Analytical Techniques Involving this compound
| Technique | Application | Findings |
|---|---|---|
| SERS | Biosensing | Enhanced detection sensitivity for physiological monitoring . |
| HPLC | Separation and quantification | Effective in analyzing pterins in biological samples . |
Anti-tumor Efficacy Study
A study highlighted the efficacy of CaPterin-6-COOH in treating canine arthritis, where it exhibited greater therapeutic efficacy compared to other compounds like calcium folate and dipterinyl calcium pentahydrate . This suggests its potential use in treating inflammatory diseases.
Detection Method Development
Research involving the orientation of Pt6C on gold surfaces revealed that it could be effectively utilized in biosensing platforms. The study demonstrated how the molecular orientation affects the detection capabilities, paving the way for new diagnostic tools based on pterins .
Mechanism of Action
Pterin-6-carboxylic acid exerts its effects primarily through its role as a precursor in folic acid biosynthesis. It participates in enzymatic reactions involving aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase. These enzymes are crucial for various metabolic pathways, including DNA synthesis and repair .
Comparison with Similar Compounds
Structural Analogues
PT6C belongs to the pteridine family, which includes conjugated pterins (e.g., folic acid with glutamic acid tails) and unconjugated pterins (simpler structures). Key structural analogues include:
Physicochemical Properties
PT6C’s carboxylic acid group enhances hydrophilicity compared to methyl- or formyl-substituted analogues like FPT. Its fluorescence intensity is comparable to dihydropterin derivatives but distinct from non-carboxylated pterins like neopterin .
Analytical Detection Methods
| Compound | HPLC Retention Time (min) | LOD (µM) | Detection Method |
|---|---|---|---|
| PT6C | 9.018 | 0.017 | Fluorescence/UV |
| Neopterin | 8.2 | 0.02 | Fluorescence |
| Biopterin | 10.5 | 0.03 | Fluorescence |
| FPT | N/A | 0.05 | LC-MS |
PT6C’s carboxylic acid group may shorten retention times in reversed-phase HPLC compared to more hydrophobic pterins like biopterin .
Photochemical Behavior
Pharmacokinetics and Therapeutic Potential
- Absorption : PT6C shows poor gastrointestinal absorption compared to other pterins (e.g., colchicine derivatives) .
Biological Activity
Pterin-6-carboxylic acid (PCA) is a pteridine derivative that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of PCA, focusing on its role in metabolic processes, potential as a biomarker, and inhibitory effects on specific enzymes.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅N₅O₃ |
| Molecular Weight | 207.15 g/mol |
| CAS Number | 948-60-7 |
| Density | 2.16 g/cm³ |
| Boiling Point | 608.7 °C |
| Melting Point | Not Available |
PCA serves as a precursor for folate synthesis, which is crucial for cellular growth, development, and repair .
1. Role in Metabolism
PCA is involved in various metabolic pathways, particularly those related to pteridine metabolism. Pteridines are essential cofactors in numerous biochemical reactions, including the hydroxylation of aromatic amino acids. PCA's role as a metabolic intermediate suggests its importance in maintaining cellular functions and homeostasis .
2. Potential Biomarker for Cancer
Recent studies have highlighted PCA's potential as a biomarker for cancer diagnosis. Research analyzing urinary pteridine levels indicated that PCA, along with other pteridines, could reflect the presence of malignancies. In particular, elevated levels of PCA were observed in cancer patients compared to healthy individuals, suggesting its utility in non-invasive cancer screening .
Table: Urinary Pteridine Levels in Cancer Patients vs. Healthy Subjects
| Pteridine | Cancer Patients (mean) | Healthy Subjects (mean) |
|---|---|---|
| This compound | Higher | Lower |
| 6-Biopterin | Higher | Lower |
| Xanthopterin | Higher | Lower |
This data indicates that PCA may serve as an effective biomarker alongside other pteridines.
3. Inhibition of Phosphodiesterase 5 (PDE5)
PCA has been identified as an inhibitor of phosphodiesterase 5 (PDE5), an enzyme implicated in erectile dysfunction. In silico docking studies demonstrated that PCA binds effectively to the active site of PDE5 with a binding energy of -7.1 kcal/mol, indicating strong interaction potential . The specific residues involved in binding include Ile 778, Phe 820, and Gln 817, which are critical for its inhibitory activity.
Research Findings
Recent investigations into PCA's biological activities have yielded promising results:
- Inhibition Studies : PCA was shown to inhibit PDE5 effectively, suggesting its potential as a therapeutic agent for erectile dysfunction .
- Biomarker Research : Studies analyzing urinary levels of PCA demonstrated its potential use as a non-invasive biomarker for early cancer diagnosis .
- Metabolic Role : PCA's involvement in folate biosynthesis underscores its significance in cellular metabolism and health .
Case Studies
- Erectile Dysfunction Treatment : A study explored the efficacy of PCA as a PDE5 inhibitor through molecular docking simulations, showing promising results that warrant further investigation into its therapeutic applications .
- Cancer Biomarkers : A cohort study analyzed urinary pteridine levels among cancer patients and healthy controls, finding significant elevations in PCA levels among patients with various cancers, thus supporting its role as a potential biomarker for early detection .
Q & A
Q. What are the established methods for synthesizing and characterizing pterin-6-carboxylic acid?
this compound is synthesized via photodegradation of folic acid under controlled UVA exposure, followed by purification using techniques like column chromatography. Characterization typically involves nuclear magnetic resonance (NMR) to confirm the molecular structure (C₇H₅N₅O₃) and mass spectrometry (MS) to verify the molecular weight (207.15 g/mol). Melting point analysis (~300°C with decomposition) and solubility profiling in solvents like dimethyl sulfoxide (DMSO) are also critical for quality assessment .
Q. Which analytical techniques are most effective for detecting and quantifying this compound in biological samples?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard, offering a linear detection range of 0.11–2.3 µM and a limit of detection (LOD) of 0.017 µM . For natural product extracts, gas chromatography-mass spectrometry (GC-MS) is used, with retention time and spectral matching against libraries like NIST ensuring identification . Electrochemical methods, such as MAAP–Gd(III)@EDMA, provide lower LODs (0.0080 µM) but require optimization for matrix interference .
Q. How does this compound contribute to DNA photochemical studies?
As a photosensitizer, this compound induces site-specific DNA oxidation via electron transfer, particularly at guanine-rich regions, under UVA irradiation. Experimental setups involve incubating DNA with the compound (e.g., 10–50 µM) and exposing it to controlled UVA doses (e.g., 365 nm, 10–20 J/cm²). Gel electrophoresis or HPLC-MS is then used to analyze oxidative damage, such as 8-oxoguanine formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound with PDE5?
Discrepancies in binding energy (e.g., -7.1 kcal/mol in one study vs. conflicting values elsewhere) may arise from computational vs. experimental approaches. To address this, validate molecular docking results with in vitro assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare binding distances (e.g., 2.05 Å vs. 2.23 Å) by crystallizing the PDE5-pterin complex for X-ray diffraction analysis .
Q. What experimental design considerations are critical for studying the photochemical effects of this compound?
Key variables include UVA intensity (measured in W/m²), compound concentration, and reaction pH. Controls should include dark controls (no UV), radical scavengers (e.g., mannitol for hydroxyl radicals), and reference compounds (e.g., riboflavin). Use oxygen-sensitive probes to quantify reactive oxygen species (ROS) generation, and validate findings with multiple DNA substrates (e.g., plasmid vs. oligonucleotide models) .
Q. What challenges arise in tracking this compound’s metabolic pathways in mammalian systems?
Challenges include low endogenous concentrations and rapid renal clearance. Stable isotope labeling (e.g., ¹³C or ¹⁵N) combined with HPLC-MS/MS can improve detection sensitivity. Tissue-specific studies (e.g., liver vs. kidney) require perfusion protocols to avoid cross-contamination. Additionally, distinguish endogenous this compound from dietary sources using controlled feeding experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
